N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is an organic compound belonging to the class of oxathiine derivatives This compound is characterized by a unique structure that includes a benzyl group, a phenyl group, and a 1,4-oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 3-phenyl-1,4-oxathiine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxathiine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated oxathiine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxathiine ring and the benzyl and phenyl groups play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Carboxin: 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide.
N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-oxathiine-2-yl)aniline: .
Uniqueness
N-benzyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to the presence of both benzyl and phenyl groups, which enhance its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H17NO2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-benzyl-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H17NO2S/c20-18(19-13-14-7-3-1-4-8-14)16-17(22-12-11-21-16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,20) |
InChI Key |
ABCCINDXCALPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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